molecular formula C14H11NO3S B1295108 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide CAS No. 3416-59-9

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B1295108
CAS No.: 3416-59-9
M. Wt: 273.31 g/mol
InChI Key: JLGPMOJYECOCEP-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound that belongs to the benzisothiazolone family. This compound is characterized by the presence of a benzene ring fused to an isothiazolone ring, with a phenylmethyl group attached to the nitrogen atom and a dioxide group at the 1,1 position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing benzisothiazol-3(2H)-ones involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds via a consecutive process with the formation of sulfur-carbon and sulfur-nitrogen bonds, yielding the target product in 30-89% yield . Another approach involves the cyclization of 2-(methylsulphinyl)benzamides with thionyl chloride, which results in the formation of 2-substituted benzisothiazol-3(2H)-ones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The copper-catalyzed reaction is particularly favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzisothiazolones depending on the nucleophile used.

Scientific Research Applications

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: Lacks the phenylmethyl and dioxide groups, resulting in different chemical properties and applications.

    2-Phenyl-1,2-benzisothiazol-3(2H)-one: Similar structure but without the dioxide group.

    1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: Similar structure but without the phenylmethyl group.

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide is unique due to the presence of both the phenylmethyl and dioxide groups, which confer distinct chemical properties and reactivity. These structural features enhance its potential for various applications, particularly in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14-12-8-4-5-9-13(12)19(17,18)15(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGPMOJYECOCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187762
Record name 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-59-9
Record name N-Benzylsaccharin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3416-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC39139
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39139
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Record name 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisothiazolin-3-one, 2-benzyl-, 1,1-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7GV6HG8MA
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Synthesis routes and methods

Procedure details

To a stirred solution of saccharin 82 (0.154 g, 0.75 mmol) in anhydrous THF (10 mL) at 0° C., under nitrogen atmosphere was added NaH (0.019 g, 0.8 mmol, using a 60% dispersion in mineral oil) and the resulting slurry was gradually warmed to room temperature over 1 hour period. Solvent was removed under reduced pressure, and the saccharin sodium salt was dissolved in anhydrous DMF (5 mL). To this solution, was added a solution of benzyl bromide (0.051 g, 0.3 mmol) in DMF (5 mL), under nitrogen, at room temperature and the mixture warmed to 80° C. and stirred for 4 hours. The reaction mixture was cooled to room temperature and diluted with dropwise addition of water (5 mL) and AcOEt (20 mL). The organic layer was separated and the aqueous layer extracted with AcOEt. The combined organic layer was washed with brine, dried (MgSO4) and the solvent removed in vacuo. The residue was purified by flash column chromatography on silica gel (50% diethyl ether-hexane) to give 83.1 (0.054 g, 66% yield), as a white solid (in p 106-108° C.).
Quantity
0.154 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide

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